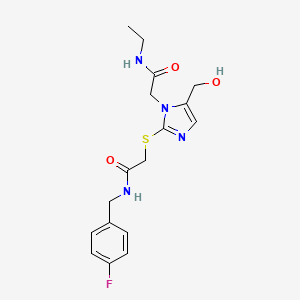

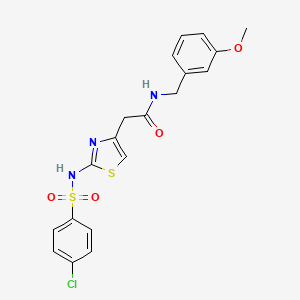

![molecular formula C6H11NO2 B2782311 (3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol CAS No. 2177266-52-1](/img/structure/B2782311.png)

(3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol” is a chemical compound with the molecular formula C11H13NO7 . It is also known as “(3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 2,5-dioxopyrrolidin-1-yl carbonate” and has an average mass of 271.223 Da .

Synthesis Analysis

The synthesis of this compound involves several steps starting from commercially available starting materials . The key step in the synthesis is the formation of the cyclopentane ring through a Diels-Alder reaction . The product is then subjected to various chemical transformations to obtain the final compound .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 22 bond(s) .科学的研究の応用

Multicomponent Synthesis of Furans and Pyrroles

A notable application involves the multicomponent synthesis of furans and pyrroles, demonstrating the compound's utility in creating complex heterocyclic structures efficiently. Braun and Müller (2004) explored the coupling-isomerization-Stetter and coupling-isomerization-Stetter-Paal-Knorr sequences as a multicomponent approach to synthesize trisubstituted furans and tetrasubstituted pyrroles. This process yields novel furans and pyrroles with strong blue fluorescence and significant Stokes shifts, indicating its potential in materials science for developing new fluorescent materials (Braun & Müller, 2004).

Organic Synthesis and Chemical Diversity

The versatility of the compound extends to organic synthesis, where it facilitates the synthesis of diversely functionalized compounds. Wang et al. (2011) reported on the atom-economical chemoselective synthesis of 1,4-diynes and polysubstituted furans/pyrroles from propargyl alcohols and terminal alkynes. Their method emphasizes the compound's role in creating chemical diversity with water as the only byproduct, showcasing an efficient pathway towards environmentally benign synthesis (Wang et al., 2011).

Expanded Calixpyrroles Synthesis

Arumugam, Jang, and Lee (2000) highlighted the synthesis of meso-alkylporphyrinogen-like cyclic oligomers containing furans and pyrroles through "3 + 2" and "4 + 2" approaches. This process leads to the formation of cyclic hexamer and dodecamer, which are critical in the development of new organic materials with potential applications in sensing, binding, and catalysis (Arumugam, Jang, & Lee, 2000).

Maillard Reaction Polymers

Tressl et al. (1998) identified N-substituted pyrroles and furaldehydes as components with high polycondensation activity in the Maillard reaction, forming melanoidin-like polymers. This research underscores the compound's relevance in understanding and exploiting the Maillard reaction for synthesizing complex polymers with potential applications in food science and beyond (Tressl et al., 1998).

特性

IUPAC Name |

(3S,3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6-1-7-5-3-9-2-4(5)6/h4-8H,1-3H2/t4-,5+,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKAMNCENFWWKC-NGJCXOISSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2COCC2N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2COC[C@@H]2N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2782229.png)

![2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone](/img/structure/B2782230.png)

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2782232.png)

![N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2782239.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B2782244.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782246.png)